molecular formula C17H24N4O5S B2738249 4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-11-7

4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2738249
CAS RN: 850936-11-7
M. Wt: 396.46
InChI Key: GYAFDAIOPPDEHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information on the connectivity of atoms in the molecule, the presence of functional groups, and the 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group might undergo hydrolysis or substitution reactions, while the oxadiazol ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and functional groups . These properties could include solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

Research on derivatives of 1,3,4-oxadiazole, similar in structural motif to the compound , has led to the synthesis and characterization of compounds with potential antibacterial and antioxidant activities. Studies have focused on their crystal structure using X-ray diffraction and Hirshfeld surface analysis to understand intermolecular interactions and stability (Subbulakshmi N. Karanth et al., 2019).

Corrosion Inhibition Properties

1,3,4-Oxadiazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. The research suggests that these compounds can form a protective layer on the metal surface, indicating their potential as effective corrosion inhibitors (P. Ammal et al., 2018).

Antibacterial Activity

Novel compounds incorporating 1,3,4-oxadiazole moieties have been synthesized and tested for their antibacterial activity. This includes research into the antibacterial properties of various synthetically derived compounds, aiming to find new treatments for bacterial infections (А. А. Aghekyan et al., 2020).

Antimicrobial Activity

The antimicrobial activities of arylazopyrazole pyrimidone clubbed with heterocyclic compounds, which may share structural similarities with the target compound, have been explored. These studies aim to identify new antimicrobial agents by synthesizing and testing various derivatives (Nikulsinh Sarvaiya et al., 2019).

Pharmaceutical Analysis

Research has also focused on the analysis of pharmaceuticals containing sulfamoyl groups, indicating the importance of these compounds in medicinal chemistry. Techniques like nuclear magnetic resonance analysis have been employed to determine the composition of pharmaceutical mixtures (J. Turczan, 1977).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S/c1-4-6-11-21(5-2)27(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(26-17)12-25-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAFDAIOPPDEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

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